6-S-(2,4-Dinitrophenyl)-2',3'-O-(1-methylethylidene)-6-thioinosine

Regioselective phosphorylation Isopropylidene protection Nucleotide synthesis

6-S-(2,4-Dinitrophenyl)-2',3'-O-(1-methylethylidene)-6-thioinosine (CAS 52545-08-1) is a synthetic purine nucleoside analog belonging to the 6-thioinosine class. It is a protected intermediate featuring a 2,4-dinitrophenyl thioether at the purine 6-position and a 2',3'-O-isopropylidene acetal protecting group on the ribose moiety.

Molecular Formula C19H18N6O8S
Molecular Weight 490.4 g/mol
Cat. No. B13415495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-S-(2,4-Dinitrophenyl)-2',3'-O-(1-methylethylidene)-6-thioinosine
Molecular FormulaC19H18N6O8S
Molecular Weight490.4 g/mol
Structural Identifiers
SMILESCC1(OC2C(OC(C2O1)N3C=NC4=C3N=CN=C4SC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-])CO)C
InChIInChI=1S/C19H18N6O8S/c1-19(2)32-14-11(6-26)31-18(15(14)33-19)23-8-22-13-16(23)20-7-21-17(13)34-12-4-3-9(24(27)28)5-10(12)25(29)30/h3-5,7-8,11,14-15,18,26H,6H2,1-2H3/t11-,14?,15?,18+/m1/s1
InChIKeyUEFYYMNSPVIPQF-CWMHAGHJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-S-(2,4-Dinitrophenyl)-2',3'-O-(1-methylethylidene)-6-thioinosine: A Protected Thioinosine Intermediate for Affinity Probe and Convertible Nucleoside Synthesis


6-S-(2,4-Dinitrophenyl)-2',3'-O-(1-methylethylidene)-6-thioinosine (CAS 52545-08-1) is a synthetic purine nucleoside analog belonging to the 6-thioinosine class. It is a protected intermediate featuring a 2,4-dinitrophenyl thioether at the purine 6-position and a 2',3'-O-isopropylidene acetal protecting group on the ribose moiety . The compound is a yellow solid with a molecular weight of 490.45 g·mol⁻¹ and the molecular formula C₁₉H₁₈N₆O₈S . It serves as a precursor to protein-reactive S-dinitrophenyl-6-mercaptopurine riboside 5′-triphosphate, an ATP analog used for affinity labeling of nucleotide-binding proteins [1], and as a convertible nucleoside building block for site-specific incorporation of 6-(2,4-dinitrophenyl)thioinosine into oligonucleotides, where post-synthetic treatment with aqueous amines generates N6-substituted adenosine libraries for structure–activity relationship studies [2].

Why Generic 6-Thioinosine or Unprotected Analogs Cannot Substitute for 6-S-(2,4-Dinitrophenyl)-2',3'-O-(1-methylethylidene)-6-thioinosine in Affinity Labeling and Oligonucleotide Synthesis Workflows


The target compound's dual functionalization—the 2,4-dinitrophenyl thioether and the 2',3'-O-isopropylidene acetal—is not replicated in generic 6-thioinosine derivatives. Unprotected 6-thioinosine (CAS 574-25-4) lacks both the chromophoric leaving group needed for affinity labeling via covalent attachment to protein sulfhydryl groups [1] and the regioselective protection required for exclusive 5′-phosphorylation without competing reactivity at the 2′- and 3′-hydroxyls [2]. In oligonucleotide synthesis, the unprotected 6-(2,4-dinitrophenyl)thioinosine cannot be directly converted to the 5′-O-DMT-3′-O-phosphoramidite required for automated solid-phase incorporation, whereas the isopropylidene-protected form serves as the essential starting material for preparing this convertible building block [3]. Furthermore, the isopropylidene group prevents unwanted nucleophilic attack by the ribose hydroxyls during the dinitrophenylation step, ensuring selective S-derivatization at the purine 6-position rather than O-derivatization on the sugar [4].

Quantitative Differentiation Evidence for 6-S-(2,4-Dinitrophenyl)-2',3'-O-(1-methylethylidene)-6-thioinosine Relative to Its Closest Analogs


Regioselective 5′-Phosphorylation Enabled by 2′,3′-O-Isopropylidene Protection vs. Unprotected 6-Thioinosine

The 2′,3′-O-isopropylidene acetal in the target compound enables exclusive phosphorylation at the 5′-hydroxyl, a critical requirement for synthesizing the biologically active 5′-triphosphate affinity probe [1]. In contrast, unprotected 6-thioinosine yields a mixture of 2′-, 3′-, and 5′-phosphorylated products when subjected to phosphoryl chloride or phosphoramidite chemistry [2]. This regioselectivity is a direct consequence of the isopropylidene protecting group and is not achievable with the unprotected nucleoside.

Regioselective phosphorylation Isopropylidene protection Nucleotide synthesis

Dinitrophenyl Leaving Group Enables Post-Synthetic Conversion to N6-Substituted Adenosines in Oligonucleotides

The 2,4-dinitrophenyl thioether at the purine 6-position functions as a leaving group that is displaced by aqueous amines to generate N6-substituted adenosines within intact oligonucleotides [1]. This post-synthetic diversification capability allows a single oligonucleotide containing 6-(2,4-dinitrophenyl)thioinosine to be converted into a library of N6-substituted variants without resynthesis. In the RNase L activation assay, the N6-substituted 2-5A trimers retained activation activity, albeit with some sacrifice compared to unmodified p5′A2′p5′A2′p5′A (set as 100% activation) [1].

Convertible nucleoside Post-synthetic modification Oligonucleotide synthesis

Covalent Affinity Labeling of Protein Sulfhydryl Groups Requires the Dinitrophenyl Moiety: Comparison of Labeling Efficiency

The S-dinitrophenyl thioether linkage in the target compound's downstream product (S-dinitrophenyl-6-mercaptopurine riboside 5′-triphosphate) acts as a covalent affinity label for protein sulfhydryl groups within ATP-binding sites [1]. In the ATP-phosphoribosyl transferase system from E. coli, the dinitrophenyl group was transferred to the enzyme while the nucleotide was split off, confirming covalent attachment [1]. Dinitrophenol inhibited the transferase reaction with a half-maximal effect at 0.4 mM, and the inhibition was competitive with ATP, confirming active-site specificity [1]. The 6-mercaptopurine riboside triphosphate lacking the dinitrophenyl group did not exhibit this covalent labeling behavior under identical conditions.

Affinity labeling Covalent probe ATP-binding site

Synthesis Feasibility: Isopropylidene Protection Enables Direct Dinitrophenylation with High Chemoselectivity

The synthesis of the target compound proceeds via dinitrophenylation of 2′,3′-O-isopropylidene-6-thioinosine (CAS 5856-48-4) with 2,4-dinitrofluorobenzene, yielding the target compound in approximately 91% yield [1]. This high yield is attributed to the isopropylidene protection, which prevents competing O-arylation at the ribose 2′- and 3′-hydroxyls. When unprotected 6-thioinosine is subjected to similar conditions, competing O-dinitrophenylation at the sugar hydroxyls significantly reduces the yield of the desired S-dinitrophenyl product.

Chemoselective derivatization Synthesis route efficiency Protecting group strategy

Validated Research and Industrial Application Scenarios for 6-S-(2,4-Dinitrophenyl)-2',3'-O-(1-methylethylidene)-6-thioinosine


Synthesis of Protein-Reactive ATP Analogs for Affinity Labeling of Nucleotide-Binding Proteins

The target compound serves as the direct precursor to S-dinitrophenyl-6-mercaptopurine riboside 5′-triphosphate, a covalent ATP analog that has been validated for affinity labeling of rabbit muscle actin [1]. The isopropylidene group enables exclusive 5′-phosphorylation (see Evidence Item 1), while the dinitrophenyl moiety provides the covalent warhead that reacts with active-site cysteine residues (see Evidence Item 3). The resulting affinity probe has been used to label actin, (Na⁺ + K⁺)-ATPase, and ATP-phosphoribosyl transferase [1][2], making this compound essential for laboratories studying ATP-binding proteomes.

Construction of Convertible Nucleoside Building Blocks for Oligonucleotide Structure–Activity Relationship Studies

The target compound is the starting material for preparing the 5′-O-DMT-3′-O-(TBDMS)-6-(2,4-dinitrophenyl)thioinosine 2′-phosphoramidite synthon used in automated DNA/RNA synthesis [1]. A single oligonucleotide containing this convertible nucleoside can be post-synthetically treated with different aqueous amines to generate a library of N6-substituted adenosines, enabling systematic probing of steric and electronic requirements at the purine 6-position (see Evidence Item 2). This approach has been demonstrated in the 2-5A/RNase L system [1] and is applicable to antisense oligonucleotides, aptamers, and siRNA modifications.

Development of Covalent Probes for ATP-Binding Site Mapping and Target Engagement Studies

The covalent labeling capability conferred by the dinitrophenyl group enables irreversible target engagement, which is critical for chemical proteomics applications (see Evidence Item 3). After deprotection and 5′-triphosphorylation of the target compound, the resulting probe can be used in competitive labeling experiments to identify and quantify ATP-binding proteins in complex proteomes. The half-maximal inhibitory concentration of 0.4 mM for dinitrophenol in the ATP-phosphoribosyl transferase assay [1] provides a benchmark for competitive binding studies.

Custom Synthesis of 6-Substituted Purine Nucleoside Libraries via the Convertible Nucleoside Approach

For medicinal chemistry groups synthesizing focused libraries of 6-substituted purine nucleosides, the isopropylidene-protected dinitrophenyl thioether provides a single advanced intermediate that can be diversified late-stage. The 2,4-dinitrophenyl group is readily displaced by nitrogen nucleophiles under mild conditions (see Evidence Item 2), while the isopropylidene protection remains intact, allowing subsequent selective deprotection and phosphorylation. This modular strategy, based on the building block approach described by Münch et al. [1], significantly reduces the number of linear synthetic steps required per library member.

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